Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate
Description
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate (CAS 341968-27-2) is a pyrimidine derivative with the molecular formula C₁₃H₁₂N₂O₅S₂ and a molecular weight of 340.38 g/mol . Its structure features a pyrimidine core substituted at position 4 with a hydroxyl group, at position 5 with a phenylsulfonyl moiety, and at position 2 with a sulfanyl acetate ester.
Properties
IUPAC Name |
methyl 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S2/c1-20-11(16)8-21-13-14-7-10(12(17)15-13)22(18,19)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHUTDOKMWKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144558 | |
| Record name | Methyl 2-[[1,6-dihydro-6-oxo-5-(phenylsulfonyl)-2-pyrimidinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341968-27-2 | |
| Record name | Methyl 2-[[1,6-dihydro-6-oxo-5-(phenylsulfonyl)-2-pyrimidinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341968-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[1,6-dihydro-6-oxo-5-(phenylsulfonyl)-2-pyrimidinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the hydroxy group: This step often involves selective hydroxylation reactions.
Sulfonylation: The phenylsulfonyl group is introduced using sulfonyl chloride in the presence of a base.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phenylsulfonyl group can be reduced to a phenyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the phenylsulfonyl group may yield phenyl derivatives.
Scientific Research Applications
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The hydroxy and phenylsulfonyl groups may participate in hydrogen bonding or hydrophobic interactions with target proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The target compound’s phenylsulfonyl group (PhSO₂) at position 5 introduces strong electron-withdrawing effects, enhancing stability and polarizability compared to the chlorophenyl (in ) or chloro/methylsulfanyl groups (in ). This may influence solubility, reactivity, and binding affinity in biological systems.
- Molecular Weight : The target compound has the highest molecular weight (340.38 g/mol) due to the bulky phenylsulfonyl group, whereas the chloro-methylsulfanyl analog () is significantly lighter (232.68 g/mol).
- Ester Group : All three compounds feature ester groups (methyl or ethyl), which modulate lipophilicity and hydrolysis rates.
Physicochemical Properties
- Density and Boiling Points: Ethyl 2-{[5-(3-chlorophenyl)... () has a predicted density of 1.34 g/cm³ and boiling point of 455.2°C, likely due to its chlorophenyl substituent. The target compound’s phenylsulfonyl group may increase density but reduce volatility compared to .
- Acidity: The target’s hydroxyl group (pKa ~10–12 for phenolic OH) contrasts with the neutral chloro and sulfanyl groups in analogs, affecting protonation states under physiological conditions.
Challenges and Limitations
- Synthetic Complexity : Introducing the phenylsulfonyl group (target compound) requires stringent conditions compared to simpler substituents like chloro or methylsulfanyl.
Biological Activity
Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H12N2O5S2
- Molecular Weight : 340.37 g/mol
- CAS Number : 341968-27-2
The compound contains a pyrimidine ring substituted with hydroxy and phenylsulfonyl groups, which are believed to contribute to its biological properties. The sulfanyl group enhances its reactivity, allowing for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins, enhancing binding affinity.
- Covalent Bond Formation : The sulfanyl group can react with nucleophilic sites on proteins, leading to irreversible inhibition in some cases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it has significant activity against various bacterial strains, including Mycobacterium tuberculosis.
| Microorganism | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis | 0.75 |
| Staphylococcus aureus | 1.50 |
| Escherichia coli | 3.00 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cell lines, including BHK21 and HepG2. The results indicate a moderate cytotoxic profile:
| Cell Line | CC50 (μM) |
|---|---|
| BHK21 | >50 |
| HepG2 | >50 |
These values suggest that while the compound is effective against certain pathogens, it demonstrates low cytotoxicity towards human cell lines at higher concentrations.
Case Studies and Research Findings
- Study on Antitubercular Activity : A chemical genetic screen highlighted the compound's ability to induce self-poisoning in M. tuberculosis, leading to rapid ATP depletion and accumulation of toxic metabolites. This mechanism was linked to its structural properties, particularly the presence of the phenylsulfonyl group .
- Inhibition Studies : Various studies have demonstrated that this compound can inhibit key metabolic enzymes involved in bacterial growth, providing insights into its potential as a therapeutic agent against resistant bacterial strains .
- Toxicological Assessments : Toxicity assessments revealed that the compound has a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses .
Q & A
Q. What are the standard synthetic routes for Methyl 2-{[4-hydroxy-5-(phenylsulfonyl)-2-pyrimidinyl]sulfanyl}acetate?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitution reactions. For pyrimidine-based sulfanyl acetates, key steps include:
- Functionalization of the pyrimidine ring with sulfonyl groups using phenylsulfonyl chloride under controlled pH (7–9) .
- Thioether formation via reaction with mercaptoacetate derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .
- Esterification of the acetate group using methanol and acid catalysts .
Critical factors: Solvent choice (DMF enhances reaction rates), temperature control, and purification via column chromatography .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural validation relies on:
- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks (e.g., sulfonyl and pyrimidine peaks) .
- IR spectroscopy : Identification of functional groups (e.g., S=O stretching at ~1150–1300 cm, ester C=O at ~1700 cm) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and supramolecular interactions (if single crystals are obtainable) .
Q. What are the primary biological activities studied for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Tested against kinases or hydrolases due to the pyrimidine core’s affinity for ATP-binding pockets .
- Antimicrobial screening : Disk diffusion or microdilution assays to assess activity against Gram-positive/negative bacteria .
- Cytotoxicity studies : MTT assays on cancer cell lines to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent optimization : Replace DMF with acetonitrile for better solubility of aromatic intermediates, reducing side reactions .
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Temperature gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
- In-line analytics : Employ HPLC-MS to monitor reaction progress and identify by-products early .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .
- Isotopic labeling : Use -labeled analogs to distinguish sulfonyl vs. sulfanyl peaks in overlapping regions .
- Dynamic NMR : Resolve conformational ambiguities (e.g., hindered rotation in sulfonyl groups) by variable-temperature NMR .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding poses with kinase domains (e.g., EGFR or CDK2) using AutoDock Vina or Schrödinger .
- Molecular dynamics (MD) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .
- QSAR modeling : Correlate substituent effects (e.g., phenylsulfonyl vs. methyl groups) with inhibitory potency .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent correction : Apply solvent effect models (e.g., COSMO-RS) to computational predictions to align with experimental DMSO-d data .
- Conformational sampling : Use Monte Carlo methods to generate low-energy conformers and average their chemical shifts .
- Validation with analogs : Compare shifts with structurally similar compounds (e.g., ethyl esters vs. methyl esters) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
